1-(Benzylsulfonyl)-4-(4-pyridylmethyl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-(4-pyridylmethyl)piperazine, often referred to as BSP , is a chemical compound with a unique structure It combines a piperazine ring with a benzylsulfonyl group and a pyridylmethyl substituent
Preparation Methods
Synthetic Routes::
- Another approach is the condensation of 4-(4-pyridylmethyl)piperazine with benzenesulfonyl chloride.
- Detailed reaction conditions and purification steps are essential for obtaining high yields of BSP.
BSP: can be synthesized through various routes. One common method involves the reaction of piperazine with benzylsulfonyl chloride under appropriate conditions.
- While BSP is not produced on an industrial scale, its synthesis can be adapted for larger-scale production.
- Industrial methods would involve optimizing reaction conditions, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
- BSP can undergo several types of reactions, including:
Substitution: The benzylsulfonyl group can be replaced by other nucleophiles.
Oxidation/Reduction: BSP may participate in redox reactions.
Ring-Opening: The piperazine ring can open under specific conditions.
- Common reagents include nucleophiles (e.g., amines), oxidants, and reducing agents.
- The major products depend on the specific reaction conditions.
- For example, substitution reactions may yield derivatives with modified sulfonyl or pyridyl groups.
Scientific Research Applications
Medicine: BSP derivatives have been investigated for their potential as antitumor agents and enzyme inhibitors.
Chemical Biology: Researchers use BSP-based compounds to study biological processes and molecular interactions.
Drug Delivery: BSP’s stability and reactivity make it suitable for drug delivery systems.
Mechanism of Action
- BSP’s mechanism of action varies based on its specific application.
- It may interact with cellular targets, modulate enzyme activity, or affect signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: BSP’s combination of benzylsulfonyl, piperazine, and pyridylmethyl moieties sets it apart from many other molecules.
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-17-4-2-1-3-5-17)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16/h1-9H,10-15H2 |
InChI Key |
ZXADADVNNFWAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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